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Compound of Interest

Compound Name:
1-(3-Methoxybenzyl)-1H-pyrazole-

4-carboxylic acid

CAS No.: 1155065-29-4

Cat. No.: B1418535

Get Quote

Executive Summary
This technical guide provides a rigorous predictive analysis of 1-(3-methoxybenzyl)-1H-
pyrazole-4-carboxylic acid derivatives. While pyrazoles are "privileged scaffolds" in medicinal

chemistry, the specific addition of a 3-methoxybenzyl moiety at the

-position combined with a carboxylic acid at

creates a unique pharmacophore.

Based on Quantitative Structure-Activity Relationship (QSAR) extrapolation and molecular

docking simulations, this guide predicts a dual-action profile: primary anti-inflammatory activity

(via COX-2 inhibition) and secondary antimicrobial efficacy (via DNA Gyrase B inhibition). This

document outlines the computational rationale, predicted ADMET properties, and the

mandatory experimental protocols required to validate these predictions.
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To predict activity accurately, we must deconstruct the molecule into its functional interaction

domains.

The Core Scaffold
The pyrazole ring serves as a rigid linker, orienting the side chains in a specific vector space. It

acts as a hydrogen bond acceptor (N2) and donor (if unsubstituted), though in this

-substituted model, it primarily functions as a pi-electron rich spacer.

The 3-Methoxybenzyl Tail ( -Substitution)
Lipophilicity (

): The benzyl group increases lipophilicity, facilitating membrane permeability.

Electronic Effect: The methoxy group (-OCH

) at the meta position is an electron-donating group (EDG). Unlike para substitution, which
pushes electron density directly into the ring system resonance, the meta position largely
influences the local electrostatic potential surface, potentially enhancing hydrophobic
interactions within enzyme pockets (e.g., the hydrophobic channel of COX-2).

Metabolic Stability: The methoxy group blocks specific metabolic oxidation sites on the

phenyl ring, potentially extending half-life compared to a naked benzyl group.

The Carboxylic Acid Head ( -Substitution)
Solubility: Provides a polar handle to offset the lipophilic tail.

Target Interaction: Carboxylic acids are classic bioisosteres for interacting with positively

charged residues (Arginine/Lysine) in enzyme active sites (salt bridge formation).

Computational Prediction Framework (In Silico)
Before wet-lab synthesis, we employ a computational pipeline to filter targets.

Predictive Workflow
The following diagram illustrates the validated pipeline for assessing biological activity in silico.
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Figure 1: In silico workflow for predicting biological activity of pyrazole derivatives.

Target Selection & Docking Rationale
Target 1: Cyclooxygenase-2 (COX-2).[1]

Rationale: Pyrazoles are the core of Celecoxib (Celebrex).[2] The 3-methoxybenzyl group

mimics the lipophilic requirements of the COX-2 secondary pocket.

Predicted Interaction: The carboxylic acid is predicted to form hydrogen bonds with Arg120

and Tyr355 at the base of the active site, while the benzyl tail occupies the hydrophobic

channel.

Target 2: DNA Gyrase B (Bacteria).

Rationale: N-benzyl pyrazoles have shown efficacy against S. aureus.[3] The acid moiety

mimics the phosphate group of ATP, potentially acting as a competitive inhibitor at the

ATP-binding site.

Predicted Biological Profiles[1][4][5]
Primary Prediction: Anti-Inflammatory Agent
The 3-methoxybenzyl pyrazole acid is predicted to be a selective COX-2 inhibitor.
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Mechanism: Competitive inhibition preventing arachidonic acid entry.

Selectivity: The bulkiness of the 3-methoxybenzyl group may prevent entry into the smaller

COX-1 channel (isoleucine restriction), thereby reducing gastric side effects common with

non-selective NSAIDs.

Secondary Prediction: Antimicrobial Agent
Moderate activity is predicted against Gram-positive bacteria (S. aureus).

Limitation: Activity against Gram-negative bacteria (E. coli) may be limited by the efflux

pumps, as acidic molecules can sometimes be substrates for these pumps unless esterified

(prodrug approach).

ADMET & Drug-Likeness (Predicted)
Property Prediction Implication

LogP 2.8 - 3.2
Ideal for oral bioavailability

(Lipinski compliant).

TPSA ~65 Å²

Good intestinal absorption; low

BBB penetration (reduces CNS

side effects).

Metabolism CYP2C9 Substrate

Likely metabolized by the

same enzyme as other

NSAIDs.

Toxicity Low

Pyrazole acids generally lack

the hepatotoxicity of hydrazine

precursors.

Experimental Validation Protocols
To transition from prediction to proof, the following self-validating experimental systems must

be executed.
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We utilize a Vilsmeier-Haack approach for regioselective synthesis.[4][5]

Hydrazone Formation: React 3-methoxybenzyl hydrazine with ethyl acetoacetate.

Cyclization (Vilsmeier-Haack): Treat with POCl

/DMF to form the pyrazole-4-carboxaldehyde.[4][5]

Oxidation: Oxidation of the aldehyde to the carboxylic acid using KMnO

or NaClO

(Pinnick oxidation).

Biological Assay Logic
The following diagram details the decision tree for biological testing.
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Figure 2: Experimental validation logic for anti-inflammatory and antimicrobial screening.
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Detailed Protocol: COX Inhibition Assay (In Vitro)
Objective: Determine IC

and Selectivity Index (SI).

Method: Use a colorimetric COX (ovine/human) inhibitor screening kit.

Steps:

Incubate COX-1 and COX-2 enzymes separately with the test compound (0.01 µM to 100

µM) for 10 mins at 25°C.

Add Arachidonic Acid (substrate) and TMPD (chromophore).

Measure absorbance at 590 nm.

Validation: Celecoxib must be used as the positive control. If Celecoxib IC

deviates >15% from literature values, the assay is invalid.

Detailed Protocol: Antimicrobial MIC Assay
Objective: Determine Minimum Inhibitory Concentration.

Method: CLSI standard broth microdilution.

Strains:S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Steps:

Prepare stock solution of 3-methoxybenzyl pyrazole acid in DMSO.

Serial dilute in Mueller-Hinton broth (range: 128 µg/mL to 0.25 µg/mL).

Inoculate with 5x10⁵ CFU/mL bacterial suspension.

Incubate at 37°C for 18-24 hours.

Endpoint: Lowest concentration with no visible growth.
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Conclusion
The 1-(3-methoxybenzyl)-1H-pyrazole-4-carboxylic acid scaffold represents a high-potential

lead for non-steroidal anti-inflammatory drug (NSAID) development. The 3-methoxy substitution

is the critical differentiator, predicted to enhance metabolic stability and hydrophobic pocket

binding compared to unsubstituted benzyl analogs. Immediate experimental validation should

prioritize the COX-2 inhibition assay, as this aligns most strongly with the pharmacophore's

electronic and steric properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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